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Compound of Interest

Compound Name:
2-Bromo-4,5-dimethoxybenzoic

acid

Cat. No.: B014678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4,5-
dimethoxybenzoic acid (CAS No: 6286-46-0), a key intermediate in organic synthesis. The

document details its characteristic spectroscopic signature, encompassing Nuclear Magnetic

Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry

(MS). Furthermore, standardized experimental protocols for acquiring such data are provided,

alongside a visual workflow for the spectroscopic analysis of the compound.

Core Data Presentation
The following tables summarize the key quantitative spectral data for 2-Bromo-4,5-
dimethoxybenzoic acid.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral
Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-13 Singlet (broad) 1H -COOH

~7.3 Singlet 1H Ar-H (H-6)

~7.1 Singlet 1H Ar-H (H-3)

~3.9 Singlet 3H -OCH₃ (at C-5)

~3.8 Singlet 3H -OCH₃ (at C-4)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectral Data

Chemical Shift (δ) ppm Assignment

~168 -COOH

~152 Ar-C (C-5)

~148 Ar-C (C-4)

~125 Ar-C (C-1)

~116 Ar-CH (C-6)

~115 Ar-CH (C-3)

~112 Ar-C (C-2)

~56.5 -OCH₃ (at C-5)

~56.0 -OCH₃ (at C-4)

Note: Assignments are based on typical chemical shifts for substituted benzoic acids and may

vary slightly based on experimental conditions.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

2500-3300 Broad, Strong O-H stretch Carboxylic Acid

2900-3000 Medium C-H stretch (sp³) Methoxy groups

~3050 Weak C-H stretch (sp²) Aromatic Ring

1680-1710 Strong C=O stretch Carboxylic Acid

1580-1600 Medium C=C stretch Aromatic Ring

1200-1300 Strong

Asymmetric C-O

stretch & O-H in-plane

bend

Ether & Carboxylic

Acid

1000-1100 Strong
Symmetric C-O

stretch
Ether

~600-800 Medium-Strong C-Br stretch Aryl Bromide

Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Proposed Fragment

262 ~98
[M+2]⁺ (presence of ⁸¹Br

isotope)

260 100
[M]⁺ (Molecular Ion, presence

of ⁷⁹Br isotope)

245 Moderate [M - CH₃]⁺

217 Moderate [M - COOH]⁺

193 Low [M - Br]⁺

116 Low Further fragmentation

Mandatory Visualization
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a chemical compound such as 2-Bromo-4,5-dimethoxybenzoic acid.
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Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of 2-Bromo-4,5-dimethoxybenzoic acid is accurately

weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean, dry vial. The solution is then transferred to a 5 mm NMR

tube.
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Instrument Parameters (¹H NMR): The spectrum is typically acquired on a 400 MHz or 500

MHz NMR spectrometer. Key parameters include a 30-degree pulse angle, an acquisition

time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

Instrument Parameters (¹³C NMR): The spectrum is acquired on the same instrument. A

proton-decoupled pulse sequence is used. A larger number of scans is typically required due

to the lower natural abundance of ¹³C.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 2-Bromo-4,5-
dimethoxybenzoic acid is finely ground with about 100-200 mg of dry, spectroscopic grade

potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed in a

die under high pressure to form a transparent or translucent pellet.

Background Spectrum: A background spectrum of a pure KBr pellet or the empty sample

compartment is recorded.

Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's

sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400

cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the

analysis of this compound.

Sample Preparation: A dilute solution of 2-Bromo-4,5-dimethoxybenzoic acid is prepared

in a volatile organic solvent (e.g., methanol or dichloromethane).
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GC Separation: A small volume of the sample solution is injected into the GC, where it is

vaporized and separated on a capillary column.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically using Electron Ionization (EI) at 70 eV.

Mass Analysis: The resulting molecular ion and fragment ions are separated by a mass

analyzer based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4,5-dimethoxybenzoic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014678#2-bromo-4-5-dimethoxybenzoic-acid-
spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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